molecular formula C13H19ClFNO B2879542 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride CAS No. 1380300-59-3

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride

Cat. No.: B2879542
CAS No.: 1380300-59-3
M. Wt: 259.75
InChI Key: VPHIOSCWLVGZQX-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride is a synthetic compound belonging to the amphetamine family. It is characterized by its molecular formula C13H19ClFNO and a molecular weight of 259.75

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzyl chloride with tetrahydropyran-4-amine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride
  • 4-(4-Fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride

Uniqueness

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride is unique due to its specific structural features, such as the presence of a fluorophenyl group and an oxan-4-ylmethanamine moiety.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHIOSCWLVGZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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